N-(2-propylpentylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-propylpentylidene)hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an N-OH functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propylpentylidene)hydroxylamine can be achieved through several methods. One common approach involves the reaction of a suitable aldehyde or ketone with hydroxylamine under acidic or basic conditions. For example, the reaction of 2-propylpentanal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield this compound .
Industrial Production Methods
Industrial production of hydroxylamines, including this compound, often involves the Raschig process, which uses ammonia and hydrogen peroxide as starting materials. This method is advantageous due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-propylpentylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
N-(2-propylpentylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can act as a reagent in biochemical assays.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of N-(2-propylpentylidene)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound with a simpler structure.
N-methylhydroxylamine: A derivative with a methyl group attached to the nitrogen.
N-ethylhydroxylamine: A derivative with an ethyl group attached to the nitrogen.
Uniqueness
N-(2-propylpentylidene)hydroxylamine is unique due to its specific alkylidene group, which imparts distinct chemical properties and reactivity compared to other hydroxylamines. This makes it particularly useful in certain synthetic and industrial applications .
Properties
CAS No. |
89608-46-8 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(2-propylpentylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-3-5-8(6-4-2)7-9-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
VPAILJNWRUSQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.